molecular formula C15H30N4O6 B611212 t-Boc-N-Amido-PEG4-Azide CAS No. 940951-99-5

t-Boc-N-Amido-PEG4-Azide

Cat. No. B611212
M. Wt: 362.43
InChI Key: IRLDTXAKTZWNJR-UHFFFAOYSA-N
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Description

T-Boc-N-Amido-PEG4-Azide is a PEG derivative containing an azide group and Boc-protected amino group . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The Boc group can be deprotected under mild acidic conditions to form the free amine .


Molecular Structure Analysis

The molecular formula of t-Boc-N-Amido-PEG4-Azide is C15H30N4O6 . It has a molecular weight of 362.4 g/mol .


Chemical Reactions Analysis

The azide group in t-Boc-N-Amido-PEG4-Azide can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .


Physical And Chemical Properties Analysis

T-Boc-N-Amido-PEG4-Azide is a PEG derivative with a hydrophilic PEG spacer that increases its solubility in aqueous media . It has a molecular weight of 362.4 g/mol .

Scientific Research Applications

Bioconjugation and Dendrimer Functionalization

t-Boc-N-Amido-PEG4-Azide has been identified as a crucial component in the functionalization of poly(amido)-based dendrons and dendrimers, especially in the context of strain-promoted alkyne azide cycloaddition (SPAAC). This approach facilitates the quantitative functionalization of macromolecular structures under mild, metal-free conditions, making it highly suitable for biomedical applications, particularly when copper contamination needs to be avoided (Ornelas, Weck, & Broichhagen, 2010).

Amide Bond N-C Cross-Coupling

The intrinsic twisting around the N-C(O) axis of compounds like t-Boc-N-Amido-PEG4-Azide has been leveraged in the development of amide bond N-C cross-coupling reactions. These reactions are significant for creating new pathways in organic synthesis, notably in forming bonds that are typically unreactive due to resonance effects (Szostak et al., 2016).

PEGylation and Bioreducible Polymers

The molecule has been used in the synthesis of novel branched polyethylene glycol structures for potential biomedical applications. Particularly, the synthesis involves linking PEG chains through carboxylic groups, offering a platform for various biomedical and drug delivery systems (Li Ke-liang, 2007). Furthermore, its derivatives, like Boc-amino-PEGylated polymers, have been investigated as gene delivery vectors, forming stable, nano-scaled polyplexes with low cytotoxicity, showcasing the potential in non-viral gene delivery applications (Lin & Engbersen, 2011).

Biomaterial Functionalization

t-Boc-N-Amido-PEG4-Azide's versatility extends to the synthesis and functionalization of biomaterials. For instance, its derivatives have been used to create multi-responsive amphiphilic conetwork gels of poly(amido amine) and poly(β-amino ester) with tunable degradability and drug release profiles, beneficial for controlled release and tissue engineering applications (Bhingaradiya et al., 2017).

Safety And Hazards

When handling t-Boc-N-Amido-PEG4-Azide, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas .

Future Directions

T-Boc-N-Amido-PEG4-Azide is commonly used in proteomics research . Its hydrophilic PEG spacer and reactive azide group make it a versatile tool in the synthesis of various bioconjugates .

properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N4O6/c1-15(2,3)25-14(20)17-4-6-21-8-10-23-12-13-24-11-9-22-7-5-18-19-16/h4-13H2,1-3H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLDTXAKTZWNJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

t-Boc-N-Amido-PEG4-Azide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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